1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- 1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-
Brand Name: Vulcanchem
CAS No.: 53365-59-6
VCID: VC17558977
InChI: InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-

CAS No.: 53365-59-6

Cat. No.: VC17558977

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- - 53365-59-6

Specification

CAS No. 53365-59-6
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol
Standard InChI InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3
Standard InChI Key YUTQWWDXLHKSAM-UHFFFAOYSA-N
Canonical SMILES CN1CC=C(C1CO)CO

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol, reflects its bicyclic structure. The pyrrole ring is partially hydrogenated at positions 2 and 5, reducing aromaticity and increasing conformational flexibility. Key structural features include:

  • Methyl group at the 1-position, enhancing steric bulk and influencing electronic properties.

  • Hydroxymethyl groups (-CH2OH) at positions 2 and 3, enabling hydrogen bonding and participation in redox reactions.

  • Molecular formula: C7H13NO2, with a molecular weight of 143.18 g/mol .

Table 1: Physicochemical Properties

PropertyValue
CAS Number53365-59-6
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
IUPAC Name[3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol
SMILESCN1CC=C(C1CO)CO
InChI KeyYUTQWWDXLHKSAM-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic addition and reduction steps:

  • Methylpyrrole Formylation: 1-Methyl-2,5-dihydro-1H-pyrrole reacts with formaldehyde under basic conditions, forming a hydroxymethyl intermediate .

  • Reductive Stabilization: Sodium borohydride (NaBH4) reduces unstable aldehyde intermediates to the stable dimethanol derivative.

Key Reaction:

1-Methyl-2,5-dihydropyrrole+2HCHONaOHIntermediateNaBH41H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-[3][4]\text{1-Methyl-2,5-dihydropyrrole} + 2\text{HCHO} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{NaBH4}} \text{1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-} \quad[3][4]

Industrial Scalability

Continuous flow reactors optimize yield (≥85%) and purity (≥98%) by maintaining precise temperature (50–60°C) and pressure (1–2 atm). Catalysts like Amberlyst-15 enhance reaction rates while minimizing byproducts.

Reactivity and Functionalization

Oxidation Reactions

The hydroxymethyl groups oxidize to carbonyls using potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4), yielding diketones or keto-alcohols :

C7H13NO2KMnO4C7H9NO2+2H2O[3]\text{C7H13NO2} \xrightarrow{\text{KMnO4}} \text{C7H9NO2} + 2\text{H2O} \quad[3]

Reduction Pathways

Lithium aluminum hydride (LiAlH4) reduces the compound to 1-methyl-2,5-dihydropyrrole-2,3-diyldimethanol, though this is less common due to pre-existing hydroxyl groups .

Substitution Reactions

Thionyl chloride (SOCl2) converts hydroxyl groups to chlorides, enabling nucleophilic displacement with amines or thiols:

C7H13NO2+2SOCl2C7H11Cl2NO+2HCl+2SO2[3]\text{C7H13NO2} + 2\text{SOCl2} \rightarrow \text{C7H11Cl2NO} + 2\text{HCl} + 2\text{SO2} \quad[3]

Biological Activity and Applications

Case Study: Cytokine Inhibition

In lipopolysaccharide-stimulated human PBMCs, analog 2a (structurally related) reduced IL-6 and TNF-α production by 40–60% at 10 μM .

Industrial Applications

  • Polymer Chemistry: Serves as a crosslinker in epoxy resins, improving thermal stability (Tg ↑ 15°C).

  • Coordination Chemistry: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .

Comparison with Structural Analogs

Pyrrole-2,5-Dimethanol (CAS 6249-04-3)

  • Aromatic ring: Fully unsaturated, increasing rigidity.

  • Lower solubility: Lacks methyl group, reducing hydrophobic interactions .

5-Methyl-1-Phenyl Analogs (CID 152836)

  • Phenyl substituent: Enhances π-stacking but reduces aqueous solubility by 30% .

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